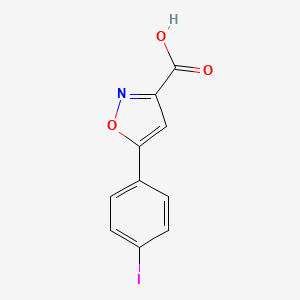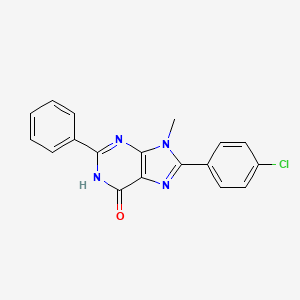![molecular formula C12H14ClN3 B12929862 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-60-2](/img/structure/B12929862.png)
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro-substituted aniline group linked to an ethyl-substituted imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The chloro-substituted aniline group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of agrochemicals, dyes, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The chloro-substituted aniline group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Known for its antimicrobial properties.
Metronidazole: A well-known antibiotic and antiprotozoal agent.
Clemizole: An antihistaminic agent with a similar imidazole core.
Uniqueness
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
922711-60-2 |
|---|---|
Molekularformel |
C12H14ClN3 |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
5-chloro-2-[(2-ethylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H14ClN3/c1-2-12-15-5-6-16(12)8-9-3-4-10(13)7-11(9)14/h3-7H,2,8,14H2,1H3 |
InChI-Schlüssel |
SGALGTJAKCGHLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1CC2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)








